sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate is a complex organic compound that features a chromenone moiety and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the chromenone moiety: This can be achieved through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Introduction of hydroxyl groups: Hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate, are employed to introduce hydroxyl groups at specific positions on the molecule.
Formation of the nonanoate chain: This involves the construction of the carbon chain through aldol condensation or similar reactions, followed by oxidation to introduce the keto group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the keto groups can yield secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, while the chromenone moiety may interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate: is similar to other chromenone derivatives with multiple hydroxyl groups.
This compound: can be compared to flavonoids and other polyphenolic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H21NaO11 |
---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate |
InChI |
InChI=1S/C19H22O11.Na/c1-8-4-14(23)30-13-5-9(2-3-10(8)13)19(29,6-11(21)18(27)28)17(26)16(25)15(24)12(22)7-20;/h2-5,12,15-17,20,22,24-26,29H,6-7H2,1H3,(H,27,28);/q;+1/p-1/t12-,15+,16-,17-,19+;/m0./s1 |
InChI-Schlüssel |
BQRMFTBNWWQYAN-LBSTYLEGSA-M |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[C@](CC(=O)C(=O)[O-])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+] |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)C(CC(=O)C(=O)[O-])(C(C(C(C(CO)O)O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.